![molecular formula C18H20N2O2S2 B2372281 N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-71-3](/img/structure/B2372281.png)
N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a compound with the molecular formula C20H24N2O2S2 and a molecular weight of 388.54. It is a thiophene-based analog, which is a class of compounds that have been of great interest in medicinal chemistry and material science due to their wide range of therapeutic properties .
Synthesis Analysis
Thiophene derivatives are typically synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is derived from this basic thiophene structure.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative . For example, the Gewald reaction is a typical method for synthesizing aminothiophene derivatives .科学的研究の応用
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have been investigated for their antimicrobial properties. A study highlighted the synthesis and biological evaluation of thiophene carboxamide derivatives, showing significant antibacterial and antifungal activities. These compounds were tested against a panel of microbial strains, demonstrating their potential as lead compounds for the development of new antimicrobial agents (Vasu et al., 2003).
Anticancer Properties
Research on thiophene derivatives also extends to their anticancer activities. Compounds structurally related to thiophene carboxamides have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. These studies have identified compounds with potent cytotoxicity against various cancer cell lines, highlighting the potential of thiophene derivatives in cancer therapy. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity, underscoring the therapeutic potential of thiophene carboxamide derivatives in cancer treatment (Deady et al., 2005).
Chemical Synthesis and Material Science Applications
Thiophene derivatives have also been explored for their applications in chemical synthesis and material science. The preparation and reactions of various thiophene derivatives have led to the development of novel compounds with potential applications in organic synthesis, materials science, and as intermediates in the synthesis of more complex molecules. For instance, the preparation of 1,4,2-dithiazolium salts from thiophene derivatives outlines a methodology for synthesizing compounds that could have applications in materials science and as precursors for further chemical transformations (Yonemoto et al., 1992).
将来の方向性
Thiophene-based analogs, including “N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide”, continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .
作用機序
Target of Action
It is known that thiophene-based compounds, such as this one, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets to exert their effects . For example, some thiophene compounds are known to act as voltage-gated sodium channel blockers .
Result of Action
Given the diverse biological activities of thiophene-based compounds, it can be inferred that this compound may have a wide range of molecular and cellular effects .
特性
IUPAC Name |
N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-19-17(22)16-13-8-5-9-14(13)24-18(16)20-15(21)10-11-23-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJGVPNLMLGDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1'-(2,2,2-Trifluoroacetyl)-[2,3'-bipiperidine]-1-yl]prop-2-en-1-one](/img/structure/B2372198.png)

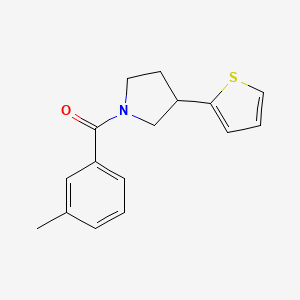
![Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-](/img/structure/B2372207.png)
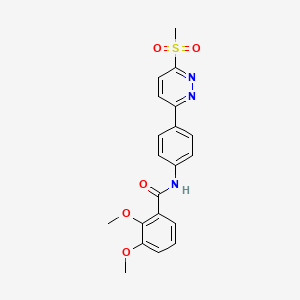
![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2372209.png)

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)
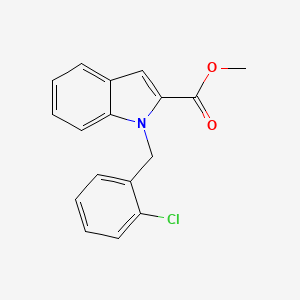
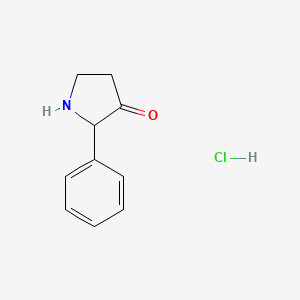

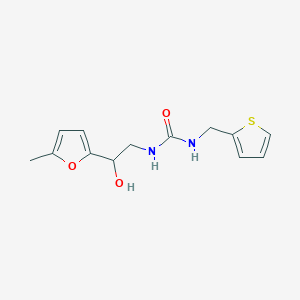
![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)
![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)
